![molecular formula C21H22ClN3O4S B2784176 4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide CAS No. 1324172-33-9](/img/structure/B2784176.png)
4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of a piperidine ring suggests that the molecule may have a degree of conformational flexibility, as the ring can adopt various chair and boat conformations. The chlorobenzo[d]thiazol-2-yl group is a heterocyclic aromatic ring, which may contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carboxamide group might be susceptible to hydrolysis, while the chloro group on the benzothiazole ring could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points, as well as its density and refractive index, would depend on its specific molecular structure .Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its reactivity and stability, as well as in vivo studies to assess its toxicity and efficacy .
properties
IUPAC Name |
4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-27-14-6-7-16(17(12-14)28-2)23-20(26)25-10-8-13(9-11-25)29-21-24-19-15(22)4-3-5-18(19)30-21/h3-7,12-13H,8-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZNVFGRXFPMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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